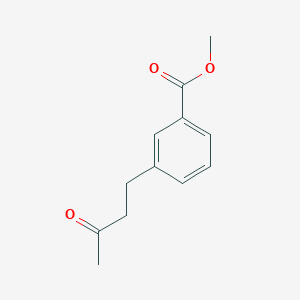
Methyl 3-(3-oxobutyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-oxobutyl)benzoate is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 3-oxobutyl substituent on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(3-oxobutyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-oxobutyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts acylation of methyl benzoate with 3-oxobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring of methyl benzoate to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of solid acid catalysts, such as ion-exchange resins, is also common in industrial production to facilitate the esterification reaction and simplify the separation of the product from the reaction mixture.
化学反応の分析
Types of Reactions
Methyl 3-(3-oxobutyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction of the ester group can yield alcohols, while reduction of the ketone group can produce secondary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for the reduction of ester and ketone groups.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Oxidation of the compound can yield 3-(3-oxobutyl)benzoic acid or 3-(3-hydroxybutyl)benzoic acid.
Reduction: Reduction can produce methyl 3-(3-hydroxybutyl)benzoate or methyl 3-(3-hydroxybutyl)benzyl alcohol.
Substitution: Substitution reactions can introduce various functional groups such as nitro, halogen, or alkyl groups onto the benzene ring.
科学的研究の応用
Methyl 3-(3-oxobutyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of methyl 3-(3-oxobutyl)benzoate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s structure allows it to interact with key biomolecules, modulating their activity.
類似化合物との比較
Methyl 3-(3-oxobutyl)benzoate can be compared with other similar compounds such as:
Methyl 4-(3-oxobutyl)benzoate: This compound has the oxobutyl group at the para position instead of the meta position. The difference in substitution pattern can lead to variations in reactivity and biological activity.
Methyl benzoate: Lacks the oxobutyl group, making it less reactive in certain chemical transformations.
Ethyl 3-(3-oxobutyl)benzoate: Similar to this compound but with an ethyl ester group instead of a methyl ester group, which can affect its physical properties and reactivity.
The unique positioning of the oxobutyl group in this compound contributes to its distinct chemical and biological properties, making it a compound of interest in various research fields.
特性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
methyl 3-(3-oxobutyl)benzoate |
InChI |
InChI=1S/C12H14O3/c1-9(13)6-7-10-4-3-5-11(8-10)12(14)15-2/h3-5,8H,6-7H2,1-2H3 |
InChIキー |
VDDLMHLZCCSALJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1=CC(=CC=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Rac-(2s,4s)-2-methoxy-2-(trifluoromethyl)-8-oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B13519404.png)
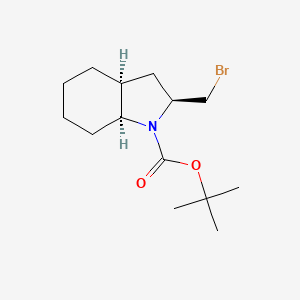
![(7S)-7-hydroxy-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-3,4-dione](/img/structure/B13519419.png)
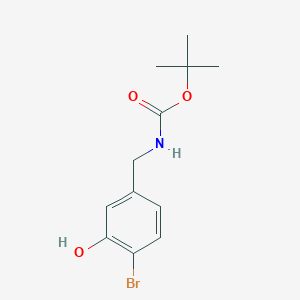
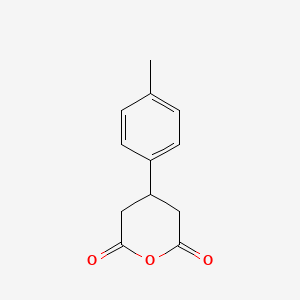
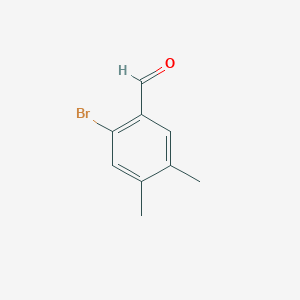



![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine;dihydrochloride](/img/structure/B13519467.png)
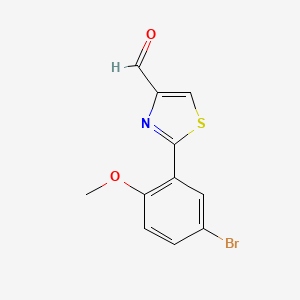
![rac-(1R,4S,5R)-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13519475.png)
